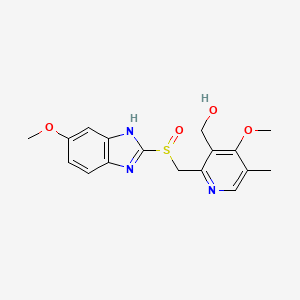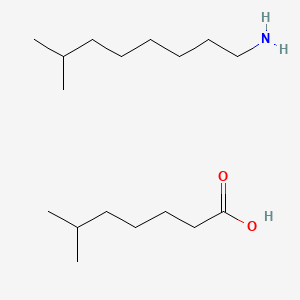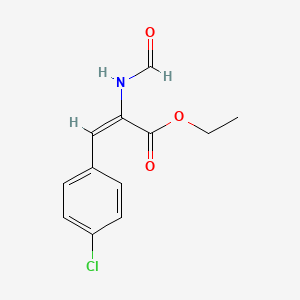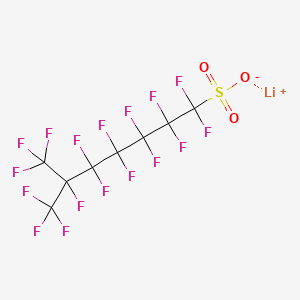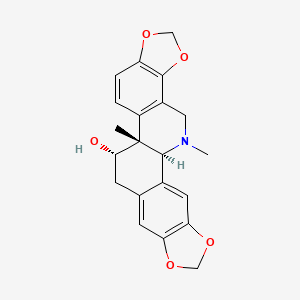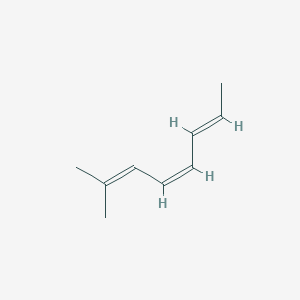
2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-5-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-5-methyl- is an organic compound that belongs to the class of benzoylindoles This compound is characterized by the presence of a pyridinone ring substituted with a 4-chlorobenzoyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-5-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and 5-methyl-2-pyridone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the acylation reaction.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-5-methyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including inflammatory conditions and cancer.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-5-methyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, inflammation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid
- 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1R)-1-(hydroxymethyl)propyl]acetamide
Uniqueness
2(1H)-Pyridinone, 1-(1-(4-chlorobenzoyl)ethenyl)-5-methyl- stands out due to its unique combination of a pyridinone ring with a 4-chlorobenzoyl group and a methyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
108664-27-3 |
|---|---|
Formule moléculaire |
C15H12ClNO2 |
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-5-methylpyridin-2-one |
InChI |
InChI=1S/C15H12ClNO2/c1-10-3-8-14(18)17(9-10)11(2)15(19)12-4-6-13(16)7-5-12/h3-9H,2H2,1H3 |
Clé InChI |
JVALCGLBCXZWRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(C(=O)C=C1)C(=C)C(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



